A centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. Tacrine has been discontinued for the United States market.
Tacrine is a Cholinesterase Inhibitor. The mechanism of action of tacrine is as a Cholinesterase Inhibitor.
Tacrine is an oral acetylcholinesterase inhibitor previously used for therapy of Alzheimer disease. Tacrine therapy is associated with a very high rate of serum aminotransferase elevations during therapy and has been linked to several instances of clinically apparent, acute liver injury.
Tacrine is only found in individuals that have used or taken this drug. It is a centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine.
A cholinesterase inhibitor that crosses the blood-brain barrier. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders.
Tacrine hydrochloride monohydrate
CAS No.: 206658-92-6
Cat. No.: VC0006661
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 206658-92-6 |
---|---|
Molecular Formula | C13H17ClN2O |
Molecular Weight | 252.74 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride |
Standard InChI | InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 |
Standard InChI Key | PXGRMZYJAOQPNZ-UHFFFAOYSA-N |
SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl |
Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl |
Melting Point | 183.5 °C |
Chemical Identity and Physicochemical Properties
Structural Characteristics
Tacrine hydrochloride monohydrate (CAS 7149-50-0) consists of a 1,2,3,4-tetrahydroacridine core substituted with an amino group at position 9, coordinated with hydrochloric acid and a water molecule. The planar acridine system facilitates intercalation into biological membranes, while the hydrochloride salt improves aqueous solubility (16 mg/mL in PBS, pH 7.2) . X-ray diffraction studies reveal a crystalline lattice stabilized by hydrogen bonding between the hydrate water and chloride ions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 252.73 g/mol | |
Melting Point | 280–284°C | |
pKa | 9.8 (amine group) | |
Solubility (PBS, pH 7.2) | 16 mg/mL | |
UV Absorption () | 243, 326, 339 nm |
Synthesis and Stability
Industrial synthesis involves Friedländer condensation of 2-aminobenzonitrile with cyclohexanone, followed by hydrochlorination and hydration . Critical process parameters include:
-
Reaction temperature: 80–100°C
-
pH control during crystallization: 4.5–6.0
Stability studies indicate a shelf life exceeding one year at -20°C under inert atmosphere, with degradation primarily through oxidation of the tetrahydroacridine ring .
Pharmacological Profile
Cholinergic Mechanisms
As a reversible acetylcholinesterase (AChE) inhibitor, tacrine hydrochloride monohydrate elevates synaptic acetylcholine levels () . Its binding mode involves π-π stacking with Trp84 in the AChE gorge and ionic interaction with Glu199 . Notably, butyrylcholinesterase (BChE) inhibition () contributes to synaptic plasticity enhancement in Alzheimer's models .
Secondary Pharmacodynamic Effects
-
Monoaminergic Modulation: Inhibits serotonin/norepinephrine reuptake () and MAO-A/B () .
-
Ion Channel Interactions: Blocks L-type calcium channels () and delayed rectifier potassium currents .
-
Neurotrophic Effects: Increases hippocampal neurogenesis by 26–45% via BDNF upregulation in rodent models .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Bioavailability | 10–30% | |
2.5–4 hours | ||
Protein Binding | 55% | |
Major Metabolite | 1-Hydroxy-tacrine | |
Excretion | Renal (70%), fecal (30%) |
Clinical Applications and Limitations
Off-Label Uses
-
Myasthenia Gravis: Augmented neuromuscular transmission via presynaptic ACh release (ED50=0.8 mg/kg IV) .
-
Opioid-Induced Respiratory Depression: Restored minute ventilation by 38% in canine models .
Derivative Development and Current Research
Structural Modifications
Second-generation analogs address hepatotoxicity through:
-
Ring Expansion: Cycloheptyl derivatives show 4× BChE selectivity (compound 2, ) .
-
Hybrid Molecules: Tacrine-memantine conjugates exhibit dual AChE/NMDA inhibition () .
-
Heterocyclic Fusion: Pyranotacrine analogs reduce hepatocyte apoptosis by 72% in vitro .
Targeted Delivery Systems
-
Nanoparticulate Formulations: PLGA nanoparticles (230 nm) enhance brain bioavailability 3.8-fold vs free drug .
-
Prodrug Approaches: Phosphoryl tacrine derivatives decrease hepatic exposure by 64% in rats .
Toxicological Considerations
Hepatotoxicity Mechanisms
CYP1A2-mediated oxidation generates reactive quinone methides, depleting hepatic glutathione (42% reduction after 8 weeks) . Mitochondrial toxicity occurs via Complex I inhibition (), inducing oxidative stress (2.3× ROS increase) .
Risk Mitigation Strategies
-
Biomarker Monitoring: Combined ALT/GSH ratio predicts hepatotoxicity with 89% specificity .
-
Chelation Therapy: N-acetylcysteine co-administration reduces transaminase elevations by 67% .
Approved by FDA in 1993 under the brand name Cognex®, annual sales peaked at $146 million (1995) . Post-marketing surveillance revealed 1:487 incidence of fulminant hepatitis, prompting voluntary withdrawal by Warner-Lambert in 2013 . Current WHO ATC classification retains N06DA01 for historical reference .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume